2-(4-nitrophenyl)quinazoline-4-carboxylic Acid
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Overview
Description
2-(4-nitrophenyl)quinazoline-4-carboxylic Acid is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of isobutyrylanilides with urethane and phosphorus pentoxide in xylene to produce quinazoline derivatives . Another method involves the reaction of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)quinazoline-4-carboxylic Acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield quinazoline derivatives with reduced nitro groups .
Scientific Research Applications
2-(4-nitrophenyl)quinazoline-4-carboxylic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s antibacterial properties may result from its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid include:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 3-(Benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can enhance the compound’s ability to participate in redox reactions and may also contribute to its antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-(4-nitrophenyl)quinazoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c19-15(20)13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDNQGCXOKWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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